

Physicochemical properties of Disodium azelate

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Compound of Interest		
Compound Name:	Disodium azelate	
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An In-depth Technical Guide to the Physicochemical Properties of **Disodium Azelate**

Introduction

Disodium azelate, the disodium salt of azelaic acid, is a dicarboxylic acid salt with increasing importance in cosmetics, pharmaceuticals, and industrial applications.[1][2] Its enhanced water solubility compared to its parent acid, azelaic acid, makes it a versatile ingredient in various formulations.[3][4] This document provides a comprehensive overview of the core physicochemical properties of **disodium azelate**, detailed experimental protocols for its synthesis and analysis, and visualizations of its biochemical interactions and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Disodium azelate is typically a white to pale yellow crystalline powder.[1][3][5] It is the product of the neutralization of azelaic acid with a sodium base, such as sodium hydroxide.[3] This conversion to a salt form significantly alters its physical properties, most notably increasing its solubility in aqueous solutions.[3][4]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of **disodium azelate** and its parent compound, azelaic acid, for comparison.



Identifier	Value
IUPAC Name	disodium;nonanedioate[6]
CAS Number	17265-13-3[2][6][7], 132499-85-5[3][6]
Molecular Formula	C ₉ H ₁₄ Na ₂ O ₄ [5][6][8]
Molecular Weight	232.18 g/mol [3][6]
Appearance	White to pale yellow crystalline powder[1][3]; Monoclinic prismatic needles[5]

Table 1: General Chemical Identifiers and Properties of **Disodium Azelate**.

Property	Value	Conditions
Water Solubility	High; ~180 g/L[3][4]	Standard conditions
Solubility in other solvents	Soluble in ethanol.[5] Slightly soluble in ethyl ether, benzene, DMSO.[5]	Standard conditions
LogP (Octanol/Water Partition Coefficient)	-0.78310[9]	Estimated
pKa (of parent azelaic acid)	$pKa_1 = 4.55, pKa_2 = 5.50[3][4]$	N/A
Topological Polar Surface Area (TPSA)	80.3 Ų[1][6]	N/A

Table 2: Solubility and Partitioning Characteristics of **Disodium Azelate**.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **disodium azelate** are crucial for reproducible research and development.

Protocol 1: Synthesis of Disodium Azelate

This protocol describes the laboratory-scale synthesis of **disodium azelate** from azelaic acid.





Objective: To synthesize **disodium azelate** via neutralization of azelaic acid.

Materials:

- Azelaic acid (C₉H₁₆O₄)
- Sodium hydroxide (NaOH)
- Deionized water
- Heating mantle with magnetic stirrer
- pH meter
- Rotary evaporator

Procedure:

- Dissolution: Dissolve a known quantity of azelaic acid in deionized water. Heating the mixture to 50–60°C can facilitate dissolution.[3]
- Neutralization: Prepare a standardized aqueous solution of sodium hydroxide. Incrementally add the NaOH solution to the azelaic acid solution while continuously monitoring the pH.[3]
- pH Adjustment: Continue adding the sodium hydroxide solution until the pH of the mixture stabilizes between 7.0 and 7.5, indicating the complete neutralization of both carboxylic acid groups.[3]
- Isolation: The resulting aqueous solution of **disodium azelate** is then concentrated by removing the water, typically under reduced pressure using a rotary evaporator.[3]
- Crystallization and Drying: The concentrated solution is allowed to cool, promoting the
 crystallization of disodium azelate. The resulting white crystalline solid is then collected and
 dried under a vacuum to remove any residual moisture.[3]

Caption: A flowchart illustrating the key steps in the synthesis of **disodium azelate**.



Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is required for GC-MS analysis. This protocol is adapted for azelaic acid, the precursor to **disodium azelate**.

Objective: To quantify azelaic acid content in a sample using GC-MS following derivatization.

Materials:

- Sample containing azelaic acid/disodium azelate
- Ethanol
- Sulfuric acid (as catalyst)
- Saturated sodium bicarbonate solution
- GC-MS system with a suitable column (e.g., HP-5ms)

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent. If starting with disodium azelate, acidify the solution to convert it to azelaic acid, followed by extraction into an organic solvent.
- Derivatization: Transfer the sample to a reaction vial. Add ethanol and a catalytic amount of sulfuric acid. Allow the reaction to proceed at room temperature for approximately 10 minutes to form diethyl azelate.[10]
- Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.[11] Extract the diethyl azelate into an appropriate organic solvent.
- GC-MS Analysis:
 - Injection: Inject an aliquot of the purified derivative solution into the GC-MS.



- Separation: Utilize a temperature program to separate the components on the column. A
 typical program might be: hold at 80°C for 2 minutes, then ramp to 250°C at a rate of
 20°C/min, and hold for 6 minutes.[10]
- Detection: Use a mass spectrometer in electron ionization (EI) mode to detect and identify
 the diethyl azelate peak based on its retention time and mass spectrum.[10]
- Quantification: Prepare a calibration curve using standards of known azelaic acid
 concentrations that have undergone the same derivatization procedure. Quantify the amount
 of azelaic acid in the original sample by comparing its peak area to the calibration curve.[10]
 [11]

Biochemical Pathways and Logical Relationships

Azelaic acid, the active form of **disodium azelate** in biological systems, is known to interact with several enzymatic pathways.

Inhibition of Tyrosinase in Melanin Synthesis

Azelaic acid is a well-documented competitive inhibitor of tyrosinase, a key enzyme in the synthesis of melanin.[3] This inhibitory action makes it effective in the treatment of hyperpigmentation disorders.[3] It is also known to inhibit thioredoxin reductase, which plays a role in regulating tyrosinase.[3]

Caption: Azelaic acid competitively inhibits the enzyme tyrosinase, disrupting melanin production.

Relationship Between Azelaic Acid and Disodium Azelate

The utility of **disodium azelate** often stems from its relationship with azelaic acid. The salt form provides formulation advantages (e.g., solubility), while the acid form is typically the biologically active molecule. The equilibrium between these species is pH-dependent.[4]

Caption: The pH-dependent equilibrium between azelaic acid and its more soluble salt forms.

Applications in Research and Drug Development



Disodium azelate and its parent acid are utilized in various fields:

- Dermatology: As an anti-acne agent and for treating inflammatory skin conditions like rosacea and hyperpigmentation.[1]
- Cosmetics: Used as a viscosity controlling agent, emulsifier, and skin conditioning agent.[3] [12]
- Industrial Applications: Employed as a corrosion inhibitor, a thickener in lithium complex greases, and as a lubricant.[1][3]
- Biochemical Research: Serves as a competitive inhibitor for various oxidoreductases and targets mitochondrial function to inhibit DNA synthesis.[3] It also acts as a hydrotrope, enhancing the solubility of other substances in water.[1][3]

Conclusion

Disodium azelate presents a significant advantage over azelaic acid in formulations where aqueous solubility is paramount. Its well-characterized physicochemical properties, coupled with established methods for its synthesis and analysis, make it a valuable compound for researchers and drug development professionals. Understanding its relationship with the biologically active azelaic acid and its specific enzymatic interactions is key to leveraging its full potential in therapeutic and industrial applications.

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